![molecular formula C11H16O4 B1315555 Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate CAS No. 15448-76-7](/img/structure/B1315555.png)

Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate

Vue d'ensemble

Description

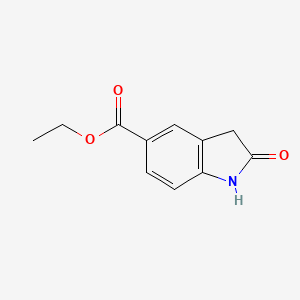

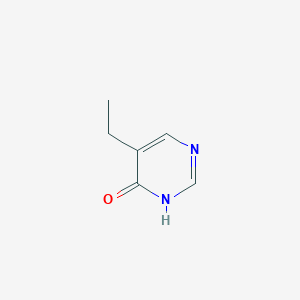

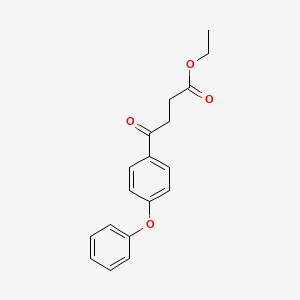

Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate is a chemical compound with the molecular formula C11H16O4 . It has an average mass of 212.242 Da and a monoisotopic mass of 212.104858 Da .

Synthesis Analysis

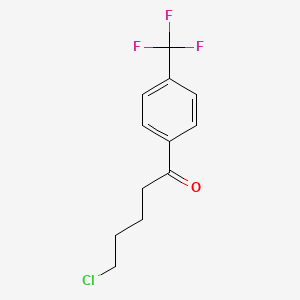

While specific synthesis methods for Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate were not found in the search results, one study mentions the enzyme-catalyzed hydrolysis of this compound by lipases from Candida antarctica and Burkholderia cepacia .Molecular Structure Analysis

The InChI string for Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate isInChI=1S/C11H16O4/c1-14-8(12)10-3-5-11(7-10,6-4-10)9(13)15-2/h3-7H2,1-2H3 . Its canonical SMILES string is COC(=O)C12CCC(C1)(CC2)C(=O)OC . Chemical Reactions Analysis

One study reported the enzyme-catalyzed hydrolysis of Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate by lipases from Candida antarctica and Burkholderia cepacia . This reaction yielded the corresponding monoester 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid in excellent yields with negligible amounts of diacid .Physical And Chemical Properties Analysis

Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate has a density of 1.2±0.1 g/cm³, a boiling point of 264.9±13.0 °C at 760 mmHg, and a flash point of 124.3±18.2 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 53 Ų .Applications De Recherche Scientifique

Synthesis and Application in Polymer Science

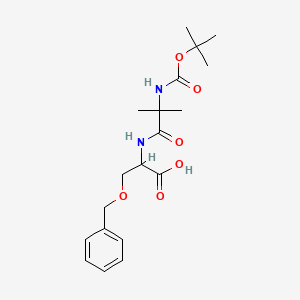

- Synthesis of Analogs : A study by Kubyshkin et al. (2007) focused on synthesizing a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid, using dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate (Kubyshkin, Mikhailiuk, & Komarov, 2007).

- Polyester Synthesis : Liu and Turner (2010) used dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate in the synthesis of random and amorphous copolyesters. These polyesters were analyzed for their mechanical and thermal properties (Liu & Turner, 2010).

Chemical Synthesis and Organic Chemistry Applications

- Intermediate in Synthesis : Della and Tsanaktsidis (1985) described the synthesis of bridgehead-bridgehead substituted bicycloalkanes using dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate as an intermediate (Della & Tsanaktsidis, 1985).

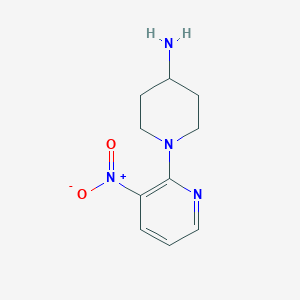

- Enzyme-Catalyzed Hydrolysis : Guo et al. (2014) explored the enzyme-catalyzed hydrolysis of dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate for producing monoesters with high yields, demonstrating its utility in biochemical processes (Guo, Wong, Hickey, Patel, Qian, & Goswami, 2014).

Novel Building Blocks and Derivatives

- Nucleoside Building Blocks : Kaneko, Katagiri, and Nomura (1990) synthesized dimethyl 3-acetoxy-5,6-exo-epoxybicyclo [2.2.1] heptane-2,2-dicarboxylate as a novel building block for carbocyclic arabinosyl nucleosides, showcasing its potential in nucleoside synthesis (Kaneko, Katagiri, & Nomura, 1990).

Material Science and Engineering Applications

- Polyimide Synthesis : Qing Feng-ling (2007) utilized dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate in the synthesis of polyimides, which are important in the production of high-performance plastics (Qing Feng-ling, 2007).

Applications in Organic Chemistry Transformations

- Catalysis and Transformation : Mitsudo et al. (1999) investigated the use of dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate in the ruthenium complex-catalyzed dimerization of 2,5-norbornadiene, highlighting its role in facilitating complex organic transformations (Mitsudo, Suzuki, Zhang, Imai, Fujita, Manabe, Shiotsuki, Watanabe, Wada, & Kondo, 1999).

Orientations Futures

While specific future directions for Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate were not found in the search results, one study mentioned the use of similar cycloaliphatic diesters in the preparation of random and amorphous copolyesters . This suggests potential applications in polymer science.

Propriétés

IUPAC Name |

dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-14-8(12)10-3-5-11(7-10,6-4-10)9(13)15-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGSPDWVUMFEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC(C1)(CC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545505 | |

| Record name | Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate | |

CAS RN |

15448-76-7 | |

| Record name | Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-](/img/structure/B1315493.png)